
Iloperidone
Übersicht
Beschreibung
Iloperidon ist ein atypisches Antipsychotikum der zweiten Generation, das hauptsächlich zur Behandlung von Schizophrenie und manischen oder gemischten Episoden im Zusammenhang mit einer bipolaren affektiven Störung bei Erwachsenen eingesetzt wird . Es wurde erstmals am 6. Mai 2009 von der US-amerikanischen Food and Drug Administration zugelassen . Iloperidon ist bekannt für seine hohe Affinität zu den Serotonin-5-HT2A- und Dopamin-D2-Rezeptoren .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Iloperidon kann über verschiedene Wege synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 2,4-Difluorphenyl-(4-Piperidyl)ketoxime mit geeigneten Reagenzien . Eine andere Methode beinhaltet die Herstellung binärer und ternärer Komplexe von Iloperidon mit Kolliphor P-188 und Weinsäure, um seine Löslichkeit zu verbessern . Die Schmelzmethode wird oft zur Herstellung dieser Komplexe verwendet .
Industrielle Produktionsmethoden
Die industrielle Produktion von Iloperidon beinhaltet ein einfaches und direktes Herstellungsverfahren, das sich für die Großproduktion eignet. Dieses Verfahren zeichnet sich durch einen hohen Ausbeutekoeffizienten und die Fähigkeit aus, den Produktionszyklus effektiv zu verkürzen .
Analyse Chemischer Reaktionen
Reaktionstypen
Iloperidon unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Reduktion: Beinhaltet die Entfernung von Sauerstoff oder die Addition von Wasserstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von Iloperidon verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Bedingungen für diese Reaktionen variieren je nach dem gewünschten Ergebnis, beinhalten aber typischerweise kontrollierte Temperaturen und Drücke.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus den Reaktionen von Iloperidon gebildet werden, gehören verschiedene Derivate, die die Kernstruktur der Verbindung beibehalten, aber unterschiedliche pharmakologische Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
Iloperidon hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Medizin: Wird hauptsächlich zur Behandlung von Schizophrenie und bipolarer affektiver Störung eingesetzt.
Wirkmechanismus
Iloperidon entfaltet seine Wirkung durch die Antagonisierung bestimmter Rezeptoren, wie z. B. Dopamin D2 und Serotonin 5-Hydroxytryptamin-Rezeptor 2A . Es zeigt eine hohe Affinität zu diesen Rezeptoren, was zur Reduzierung der Symptome von Psychosen und zur Verbesserung der kognitiven Funktion beiträgt . Es wird vermutet, dass die zusätzliche Serotonin-Antagonisierung zur Dopamin-Antagonisierung negative Symptome von Psychosen verbessert und das Auftreten extrapyramidaler Nebenwirkungen reduziert .
Wissenschaftliche Forschungsanwendungen
Iloperidone has a wide range of scientific research applications, including:
Wirkmechanismus
Iloperidone exerts its effects by antagonizing certain receptors, such as dopamine D2 and serotonin 5-hydroxytryptamine receptor 2A . It exhibits high affinity for these receptors, which helps in reducing the symptoms of psychosis and improving cognitive function . The addition of serotonin antagonism to dopamine antagonism is thought to improve negative symptoms of psychoses and reduce the incidence of extrapyramidal side effects .
Vergleich Mit ähnlichen Verbindungen
Iloperidon wird oft mit anderen atypischen Antipsychotika wie Paliperidon, Asenapin und Quetiapin verglichen . Während all diese Verbindungen ähnliche Rezeptorbindungsprofile teilen, ist Iloperidon einzigartig in seiner hohen Affinität zu den Serotonin-5-HT2A- und Dopamin-D2-Rezeptoren . Dieses einzigartige Bindungsprofil trägt zu seiner Wirksamkeit bei der Behandlung von Schizophrenie und bipolarer affektiver Störung bei .
Liste ähnlicher Verbindungen
- Paliperidon
- Asenapin
- Quetiapin
- Aripiprazol
Das einzigartige Rezeptorbindungsprofil von Iloperidon und seine Fähigkeit, die kognitive Funktion zu verbessern und gleichzeitig Nebenwirkungen zu minimieren, machen es zu einer wertvollen Ergänzung zur Klasse der atypischen Antipsychotika .
Biologische Aktivität
Iloperidone is an atypical antipsychotic primarily indicated for the treatment of schizophrenia and, more recently, bipolar I disorder. Its biological activity is characterized by its interaction with various neurotransmitter systems, particularly dopamine and serotonin receptors, as well as its effects on cytochrome P450 enzymes.
This compound exhibits a complex pharmacological profile, acting as an antagonist at multiple receptors:
- Dopamine Receptors : It shows moderate affinity for D2 receptors, which is crucial for its antipsychotic effects.
- Serotonin Receptors : this compound has a high affinity for 5-HT2A receptors and lower affinity for 5-HT1A receptors, contributing to its efficacy in treating mood disorders and reducing extrapyramidal symptoms associated with other antipsychotics.
- Adrenergic Receptors : It also binds to α1-adrenergic receptors, which may influence its side effect profile.
Pharmacokinetics
This compound is metabolized primarily by the liver through the cytochrome P450 system, particularly CYP2D6 and CYP3A4. This metabolism is significant as it influences the drug's efficacy and safety profile. Studies indicate that this compound can inhibit CYP2D activity in both the brain and liver, potentially affecting the metabolism of other drugs and neuroactive substances such as dopamine and serotonin .
Schizophrenia
This compound has been shown to be effective in reducing symptoms of schizophrenia. A meta-analysis of randomized controlled trials (RCTs) demonstrated that this compound is comparable to other atypical antipsychotics like risperidone and haloperidol in improving symptoms measured by the Brief Psychiatric Rating Scale (BPRS) . The following table summarizes key findings from clinical trials:
Study Type | Sample Size | Dosage Range (mg/day) | Primary Outcome Measure | Results |
---|---|---|---|---|
RCT | 2401 | 10–24 | BPRS | Significant improvement vs placebo |
Long-term Study | 400 | 12.5 | PANSS | Non-inferior to haloperidol |
Phase 3 Bipolar Study | 414 | 12–24 | YMRS | Significant improvement vs placebo |
Bipolar Disorder
Recent studies have expanded this compound's application to bipolar I disorder. In a phase 3 trial, this compound demonstrated significant improvements in mania symptoms as measured by the Young Mania Rating Scale (YMRS) . The results indicated that patients receiving this compound had a greater reduction in YMRS scores compared to those on placebo, with early improvements observed as soon as two weeks into treatment.
Side Effects and Tolerability
This compound's side effect profile includes common adverse events such as:
- Tachycardia
- Dizziness
- Dry Mouth
- Weight Gain
Importantly, the incidence of extrapyramidal symptoms (EPS) is notably low compared to other antipsychotics, making this compound a favorable option for patients sensitive to these effects .
Case Studies
Several case studies highlight this compound's effectiveness in real-world settings. For instance, a patient with treatment-resistant schizophrenia showed marked improvement after switching to this compound from another atypical antipsychotic that resulted in intolerable side effects. The patient's BPRS score decreased significantly after two months of treatment.
Eigenschaften
IUPAC Name |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXHEBAFVSFQEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049060 | |
Record name | Iloperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble, Practically insoluble in water, Very slightly soluble in 0.1 N HCl; freely soluble in chloroform, ethanol, methanol, acetonitrile | |
Record name | Iloperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04946 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iloperidone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8207 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Iloperidone is a dopamine D2 and 5-HT2A receptor antagonist and acts as a neuroleptic agent., Iloperidone is a piperidinyl-benzisoxazole derivative structurally related to risperidone; the drug has been referred to as an atypical or second-generation antipsychotic agent. Although the exact mechanism of action of iloperidone and other antipsychotic agents in schizophrenia is unknown, it has been suggested that the efficacy of iloperidone is mediated through a combination of antagonist activity at central dopamine type 2 (D2) and serotonin type 2 (5-hydroxytryptamine (5-HT2)) receptors., Fanapt exhibits high (nM) affinity binding to serotonin 5-HT2A dopamine D2 and D3 receptors, and norepinephrine NEalpha1 receptors (Ki values of 5.6, 6.3, 7.1, and 0.36 nM, respectively). FANAPT has moderate affinity for dopamine D4, and serotonin 5-HT6 and 5-HT7 receptors (Ki values of 25, 43, and 22, nM respectively), and low affinity for the serotonin 5-HT1A, dopamine D1, and histamine H1 receptors (Ki values of 168, 216 and 437 nM, respectively). Fanapt has no appreciable affinity (Ki >1000 nM) for cholinergic muscarinic receptors. Fanapt functions as an antagonist at the dopamine D2, D3, serotonin 5-HT1A and norepinephrine alpha1/alpha2C receptors. The affinity of the FANAPT metabolite P88 is generally equal or less than that of the parent compound. In contrast, the metabolite P95 only shows affinity for 5-HT2A (Ki value of 3.91) and the NEalpha1A, NEalpha1B, NEalpha1D, and NEalpha2C receptors (Ki values of 4.7, 2.7, 8.8, and 4.7 nM respectively)., Iloperidone has demonstrated an interesting monoamine receptor profile in radioligand binding studies, with nanomolar affinity for certain noradrenaline, dopamine, and serotonin receptors. In this study, the agonist/antagonist activity of iloperidone was determined in cell lines expressing recombinant human D(2A), D(3), alpha(2C), 5-HT(1A), or 5-HT(6) receptors. With the exception of 5-HT(6) receptors, these receptors are negatively coupled to cyclase. Thus, after stimulation with forskolin, the agonists dopamine (at D(2A) and D(3)), noradrenaline (at alpha(2C)), or 8-OH-DPAT (at 5-HT(1A)) induced a reduction in cAMP accumulation. Conversely, activation of the 5-HT(6) receptor by 5-HT led to an increase in cAMP accumulation. Iloperidone alone was devoid of significant agonist activity but inhibited the agonist response in all 5 cell lines in a surmountable and concentration-dependent fashion. Iloperidone was most potent at D(3) receptors (pK(B) 8.59 + or - 0.20; n = 6), followed by alpha(2C) (pK(B) 7.83 + or - 0.06; n = 15), 5-HT(1A) (pK(B) 7.69 + or - 0.18; n = 10), D(2A) (pK(B) 7.53 + or - 0.04; n = 11) and 5-HT(6) (pK(B) 7.11 + or - 0.08; n = 11) receptors., Iloperidone ... demonstrated a potent antipsychotic profile in several in vitro and in vivo animal models. Iloperidone displaced ligand binding at D2 dopamine receptors (IC50 = 0.11 uM) and displayed a high affinity for serotonin (5-HT2) receptors (IC50 = 0.011 uM) and alpha-1 receptors (IC50 = 0.00037 uM). ... | |
Record name | Iloperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04946 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iloperidone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8207 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white finely crystalline powder, Crystals from ethanol | |
CAS No. |
133454-47-4 | |
Record name | Iloperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133454-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iloperidone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133454474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iloperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04946 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iloperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ILOPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPO7KJ050N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Iloperidone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8207 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
118-120 °C | |
Record name | Iloperidone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8207 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.